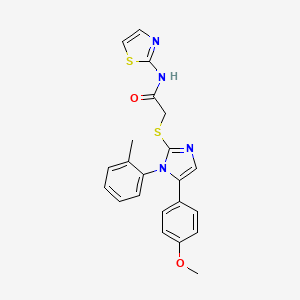

(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

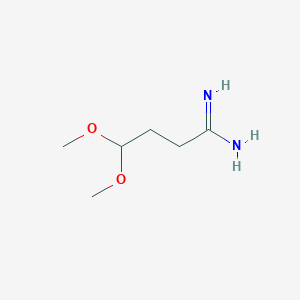

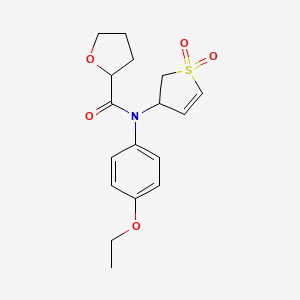

“(4-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C5H4IN3O4 and a molecular weight of 297.01 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For example, 4-Iodopyrazole can undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Pyrazoline derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical approaches, including potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrate the high inhibition efficiency of these compounds. They are shown to obey Langmuir adsorption isotherm, indicating their adsorption on the mild steel surface and providing insights into the mechanisms of corrosion inhibition (Lgaz et al., 2018). Further research highlighted the role of pyrazoline derivatives in enhancing mild steel resistance in hydrochloric acid, showcasing their efficiency at high temperatures and suggesting their utility in industrial applications (Lgaz et al., 2020).

Synthesis of Complex Molecules

Research on pyrazole derivatives includes the synthesis of complex molecules with potential biological activities. For instance, new 4-diazopyrazole derivatives were prepared and evaluated for their antiretroviral and antiproliferative effects, as well as for antimicrobial activities against various pathogens. Although they showed limited anti-HIV-1 and antimycotic activities, they displayed significant activity against tumor cell lines and bacteria, particularly gram-positive strains (Daidone et al., 1998).

Coordination Chemistry

In coordination chemistry, (pyrazol-1-yl)acetic acid derivatives have been explored for their ability to form complexes with lanthanides, which can have implications in f-element separations and the development of carboxyl-functionalized task-specific ionic liquids (TSILs). The study of lanthanide complexes offers insights into their coordination chemistry and potential applications in separation processes (Xiaoyan Chen et al., 2013).

Direcciones Futuras

The future directions for “(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. Given the broad range of activities exhibited by pyrazole derivatives , there is potential for the development of new drugs that overcome current public health problems .

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, show a broad range of biological activities . They have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s known that the mechanism of action of pyrazole derivatives often involves their interaction with various enzymes and receptors in the body, leading to a wide range of biological effects .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that multiple pathways may be affected .

Result of Action

Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

2-(4-iodo-3-nitropyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKHKODFCFMZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)

![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)

![2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-1-ethanol](/img/structure/B2994365.png)